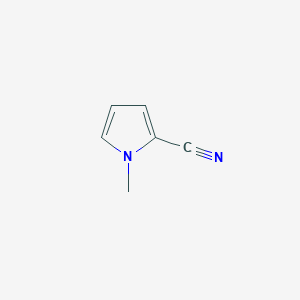

1-methyl-1H-pyrrole-2-carbonitrile

Descripción general

Descripción

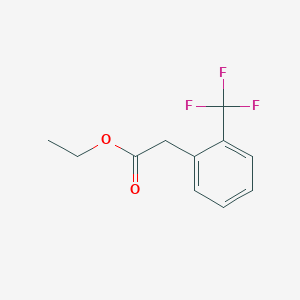

1-Methyl-1H-pyrrole-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The specific structure of 1-methyl-1H-pyrrole-2-carbonitrile includes a methyl group attached to the nitrogen atom and a carbonitrile group at the second position of the pyrrole ring.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the transformation of 4-oxoalkane-1,1,2,2-tetracarbonitriles using Lawesson's reagent leads to the formation of 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) in good yields, as demonstrated in a study on the synthesis of photochromic diarylethene with a disulfide bridge . Additionally, an efficient synthesis of substituted 1H-pyrrole-3-carbonitriles was developed through a palladium(II)-catalyzed cascade of C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and varies depending on the substituents attached to the pyrrole ring. For example, the structure of 5-benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile was determined to have the indole and central pyrrole ring systems inclined to one another, with the carbonitrile group almost coplanar with the pyrrole ring .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. Methanolysis of pyridine-2-carbonitrile in the coordination sphere of copper(II), cobalt(II), and nickel(II) leads to the formation of complexes containing O-methyl-pyridine-2-carboximidate as a ligand . The reactivity of 2-methylchromone-3-carbonitrile with active methylene nucleophiles results in ring-opening followed by recyclization reactions, producing various chromeno[2,3-b]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the spectral properties of pyridine derivatives were investigated using UV–vis absorption and fluorescence spectroscopy techniques, revealing that solvent effects and temperature can significantly impact the absorption spectra . The interaction of 1-methyl-2-pyrrolidone with metal layers results in the formation of hybrid inorganic-organic solids, with the organic molecule becoming a radical with a strong π character, which is reflected in its absorption band in the near-IR region . The corrosion inhibition properties of 1H-pyrrole-2,5-dione derivatives on carbon steel in hydrochloric acid medium were also studied, showing that these compounds are good corrosion inhibitors, with their efficiency increasing with concentration .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

1-methyl-1H-pyrrole-2-carbonitrile derivatives have been studied for their role in corrosion inhibition. Verma et al. (2015) investigated the effects of pyrrole-carbonitriles in inhibiting mild steel corrosion in acidic environments. The study found that these compounds adsorb on metal surfaces and act as effective corrosion inhibitors, particularly in hydrochloric acid solutions (Verma et al., 2015).

Chemical Synthesis and Catalysis

In the field of chemical synthesis, Wang et al. (2020) developed a palladium(II)-catalyzed synthesis method for substituted 1H-pyrrole-3-carbonitriles. This method features a cascade of C(sp)–C(sp2) coupling and intramolecular C–N bond formation, highlighting the versatility of pyrrole-carbonitriles in complex chemical synthesis (Wang et al., 2020).

Pharmaceutical Research

Xiao Yong-mei (2013) explored the synthesis of novel nonsteroidal progesterone receptor modulators using 1-methyl-1H-pyrrole-2-carbonitrile. This research demonstrates the potential of pyrrole-carbonitriles in developing new pharmaceutical compounds (Xiao Yong-mei, 2013).

Antibacterial Applications

Vazirimehr et al. (2017) conducted a study on the antibacterial properties of novel heterocycles containing hexahydroquinoline and pyrrole moieties, including derivatives of 1-methyl-1H-pyrrole-2-carbonitrile. Their findings suggest potential antibacterial applications for these compounds (Vazirimehr et al., 2017).

Optoelectronics and Materials Science

In the domain of materials science, especially optoelectronics, pyrrole-carbonitriles have been studied for their structural and optical properties. Zedan et al. (2020) reported on the characteristics of pyridine derivatives containing 1-methyl-1H-pyrrole-2-carbonitrile, highlighting their potential in the development of photosensors and other electronic devices (Zedan et al., 2020).

Insecticidal and Acaricidal Activities

Liu et al. (2012) synthesized novel 2-arylpyrrole derivatives, including 1-methyl-1H-pyrrole-3-carbonitrile compounds, to evaluate their insecticidal and acaricidal activities. Their research found significant bioactivity against certain pests, indicating the potential of these compounds in agricultural applications (Liu et al., 2012).

Safety and Hazards

The safety information for “1-methyl-1H-pyrrole-2-carbonitrile” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mecanismo De Acción

Target of Action

The primary target of 1-methyl-1H-pyrrole-2-carbonitrile is the progesterone receptor (PR) . The progesterone receptor is a type of protein found inside cells, which are activated by the steroid hormone progesterone. It is involved in the complex process of cell signaling and regulation of gene expression.

Mode of Action

1-Methyl-1H-pyrrole-2-carbonitrile interacts with its target, the progesterone receptor, acting as an antagonist . This means it binds to the receptor but does not activate it, instead, it blocks or dampens the receptor’s response to progesterone. This interaction results in changes in the cell’s function and behavior.

Propiedades

IUPAC Name |

1-methylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-8-4-2-3-6(8)5-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQSGIQEBOZPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366418 | |

| Record name | 1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-pyrrole-2-carbonitrile | |

CAS RN |

34884-10-1 | |

| Record name | 1-methyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylpyrrole-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1-methyl-1H-pyrrole-2-carbonitrile an interesting scaffold for drug discovery, particularly for targeting the progesterone receptor?

A: 1-methyl-1H-pyrrole-2-carbonitrile has emerged as a versatile building block in drug discovery, particularly for targeting nuclear hormone receptors like the progesterone receptor (PR). Research demonstrates that even slight modifications to compounds incorporating this scaffold can drastically alter their activity towards the PR, switching between agonist and antagonist behavior []. This sensitivity to structural changes makes it a valuable tool for developing compounds with tailored activity profiles for various therapeutic applications.

Q2: Can you provide an example of how structural changes to compounds containing 1-methyl-1H-pyrrole-2-carbonitrile influence their interaction with the PR?

A: Absolutely. A study focused on a series of 5-(2-oxoindolin-5-yl)-1H-pyrrole-2-carbonitrile derivatives found that the size of the substituent at the 3-position of the oxindole ring significantly impacted their functional activity []. Compounds with smaller dimethyl groups at this position displayed potent PR antagonist activity. Conversely, incorporating larger groups, like spirocyclohexyl, resulted in compounds acting as PR agonists. This highlights the crucial role of steric factors in modulating the interaction between these compounds and the PR.

Q3: The paper mentions a specific compound, WAY-255348, developed from this scaffold. What makes it stand out?

A: WAY-255348, chemically known as 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, emerged as a lead compound in a study aimed at developing novel PR antagonists []. This compound demonstrated potent and sustained antagonist activity in both in vitro and in vivo models, including significant effects on ovulation inhibition and reproductive tract morphology in rats and primates. The combination of its robust activity profile and favorable pharmacokinetic properties makes WAY-255348 a promising candidate for further development for various female healthcare applications, including contraception, endometriosis, and uterine fibroids.

Q4: Aside from PR modulation, are there other potential applications for compounds incorporating the 1-methyl-1H-pyrrole-2-carbonitrile scaffold?

A: While the provided research focuses on PR modulation, the versatility of 1-methyl-1H-pyrrole-2-carbonitrile extends to other therapeutic targets. For instance, a separate study investigated its use in developing compounds targeting the androgen receptor (AR) []. This highlights the potential of this scaffold for exploring a wider range of therapeutic areas beyond PR-related applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)

![N-[1-(4-propylphenyl)ethylidene]hydroxylamine](/img/structure/B1301792.png)